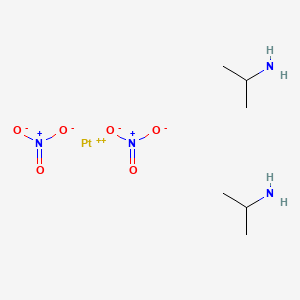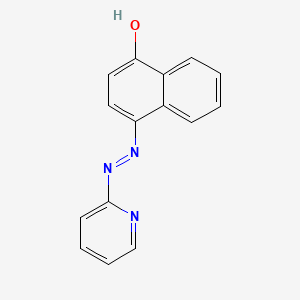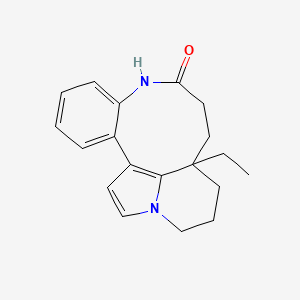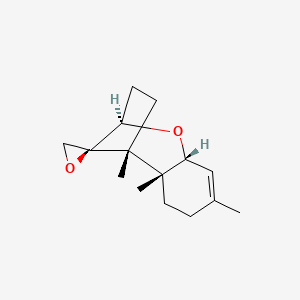
Perazine
Vue d'ensemble
Description
La pérazine est un antipsychotique typique de puissance modérée de la classe des phénothiazines. Il est principalement utilisé dans le traitement des troubles psychotiques tels que la schizophrénie. La pérazine agit comme un antagoniste de la dopamine, ce qui contribue à gérer les symptômes de la psychose .
Méthodes De Préparation
La pérazine peut être synthétisée par un processus en plusieurs étapes. La synthèse commence par le phénothiazine-10-propionitrile, qui est traité avec un mélange d'acide et d'alcool pour produire du phénothiazinepropionate de méthyle. Cet intermédiaire est ensuite chauffé avec de la 1-méthylpipérazine pour former un amide. Enfin, l'amide est réduit à l'aide de diborane pour produire de la pérazine .
Analyse Des Réactions Chimiques
La pérazine subit diverses réactions chimiques, notamment :
Oxydation : La pérazine peut être oxydée dans des conditions spécifiques, conduisant à la formation de sulfoxydes et de sulfones.
Réduction : Les réactions de réduction peuvent convertir la pérazine en ses dérivés aminés correspondants.
Substitution : La pérazine peut subir des réactions de substitution, en particulier au niveau des atomes d'azote du cycle pipérazine.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers agents halogénants pour les réactions de substitution .
Applications De Recherche Scientifique
La pérazine a été largement étudiée pour ses applications dans divers domaines :
Chimie : La pérazine est utilisée comme composé de référence dans l'étude des dérivés de la phénothiazine.
Biologie : Elle est utilisée dans la recherche pour comprendre les mécanismes des médicaments antipsychotiques et leurs effets sur les systèmes de neurotransmetteurs.
Médecine : La pérazine est utilisée dans le traitement de la schizophrénie et d'autres troubles psychotiques. Elle a également été étudiée pour son utilisation potentielle dans le traitement de l'anxiété et de la dépression.
Industrie : La pérazine et ses dérivés sont utilisés dans le développement de nouveaux produits pharmaceutiques et dans l'étude des interactions médicamenteuses
Mécanisme d'action
La pérazine exerce ses effets principalement en antagonisant les récepteurs de la dopamine, en particulier les récepteurs D2. Cet antagonisme contribue à réduire les symptômes de la psychose en diminuant l'activité de la dopamine dans le cerveau. La pérazine a également une certaine affinité pour d'autres récepteurs de neurotransmetteurs, notamment les récepteurs de la sérotonine et de l'histamine, ce qui peut contribuer à ses effets thérapeutiques .
Mécanisme D'action
Perazine exerts its effects primarily by antagonizing dopamine receptors, particularly the D2 receptors. This antagonism helps in reducing the symptoms of psychosis by decreasing the activity of dopamine in the brain. This compound also has some affinity for other neurotransmitter receptors, including serotonin and histamine receptors, which may contribute to its therapeutic effects .
Comparaison Avec Des Composés Similaires
La pérazine est similaire à d'autres antipsychotiques de la classe des phénothiazines tels que la chlorpromazine et la perphénazine. Elle est considérée comme ayant une puissance modérée par rapport à ces composés. Contrairement à certains autres antipsychotiques, la pérazine présente un risque moindre de provoquer des effets secondaires extrapyramidaux, ce qui en fait un choix privilégié pour certains patients .
Les composés similaires incluent :
Chlorpromazine : Un autre antipsychotique de la classe des phénothiazines avec une puissance plus élevée.
Perphénazine : Un antipsychotique de la classe des phénothiazines avec des mécanismes d'action similaires mais des profils d'effets secondaires différents.
Fluphénazine : Un antipsychotique de la classe des phénothiazines à haute puissance utilisé pour les troubles psychotiques graves.
Propriétés
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYVCQFUGFRXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14516-56-4 (maleate (1:2)), 5317-37-3 (di-hydrochloride), 6002-77-3 (maleate) | |
| Record name | Perazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048628 | |
| Record name | Perazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-97-9 | |
| Record name | Perazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12710 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8915147A2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Perazine?
A1: this compound primarily exerts its effects by blocking dopamine receptors in the central nervous system. [, ] This antagonistic action on dopaminergic neurotransmission contributes to its antipsychotic effects. [, ]
Q2: Does this compound interact with other neurotransmitter systems?
A2: Yes, in addition to dopamine receptors, this compound also exhibits affinity for serotonin receptors, particularly 5-HT2A receptors. [, ] This interaction with serotonergic pathways may contribute to its broader clinical profile and potential for managing diverse symptoms.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C20H25N3S, and its molecular weight is 339.5 g/mol. [, ]
Q4: Is there spectroscopic data available for this compound?
A4: Yes, mass spectrometry has been extensively employed to characterize this compound and its metabolites. [] Characteristic fragmentation patterns have been identified, providing insights into its structure and degradation pathways.
Q5: What is known about the stability of this compound under different conditions?
A5: Studies have investigated the stability of this compound in various solutions, including aqueous and buffered solutions. [] Kinetic analysis of its thermal degradation revealed that the rate and pathways of degradation are influenced by factors like pH, temperature, and presence of excipients. [, ]
Q6: How do structural modifications affect the activity of this compound?
A8: Research on related phenothiazines suggests that the nature and position of substituents on the phenothiazine ring system significantly impact their pharmacological activity, potency, and side effect profiles. [, ] For example, the presence of a chlorine atom at the 2-position and trifluoromethyl group at the 3-position on the phenothiazine nucleus, as seen in trifluothis compound, is associated with higher neuroleptic activity compared to this compound.
Q7: What formulation strategies have been explored to improve this compound stability?
A9: While specific formulation strategies haven't been extensively reported for this compound, research on similar phenothiazine drugs suggests that incorporating antioxidants, adjusting pH, and selecting appropriate packaging can enhance stability and shelf-life. [, ]
Q8: What is the metabolic fate of this compound in the body?
A11: this compound undergoes extensive metabolism, primarily in the liver, via various pathways, including N-demethylation, sulfoxidation, and aromatic hydroxylation. [, , ] These metabolic transformations can significantly influence its pharmacokinetic profile and duration of action.
Q9: How does this compound distribute within the body?
A12: this compound exhibits a wide distribution throughout the body, including the central nervous system. [] Its binding to plasma proteins, particularly alpha 1-acid glycoprotein, plays a crucial role in its pharmacokinetic behavior. []
Q10: How is this compound eliminated from the body?
A13: Following metabolism, this compound and its metabolites are primarily eliminated through urine and feces. [, ]
Q11: Does this compound have any known pharmacokinetic interactions with other drugs?
A14: Yes, this compound has been shown to interact with various drugs, particularly those metabolized by cytochrome P450 enzymes in the liver. [, ] For example, co-administration with carbamazepine, a potent CYP inducer, can accelerate the metabolism of certain phenothiazines, potentially impacting their efficacy. [] Furthermore, this compound itself has been suggested to inhibit CYP2D6 activity, potentially leading to increased plasma concentrations of co-administered drugs metabolized by this enzyme. []
Q12: What preclinical models have been employed to study the efficacy of this compound?
A15: Animal models, particularly rodents, have been used to investigate the behavioral and biochemical effects of this compound. For instance, studies in rats have explored its impact on LPS-induced interleukin-1 beta levels in the brain, providing insights into its potential anti-inflammatory effects. []
Q13: Has this compound been evaluated in clinical trials for schizophrenia?
A16: Yes, this compound has been investigated in clinical trials for its efficacy in treating schizophrenia. [, ] These trials have compared its efficacy and side effect profile to placebo, other typical antipsychotics like haloperidol, and atypical antipsychotics like olanzapine and zotepine. [, , ]
Q14: Are there known mechanisms of resistance to this compound?
A14: While specific resistance mechanisms to this compound haven't been extensively reported, research on other antipsychotics suggests potential mechanisms might involve alterations in dopamine receptor density or sensitivity.
Q15: What is the safety profile of this compound?
A15: this compound, like other phenothiazines, can cause side effects, some of which can be serious.
Q16: What analytical techniques are commonly used for this compound quantification?
A21: High-performance liquid chromatography (HPLC) is a widely employed method for quantifying this compound and its metabolites in various biological matrices, including plasma, serum, and brain tissue. [, , , ] This technique, coupled with different detectors like UV or mass spectrometry, enables sensitive and specific measurement of this compound concentrations.
Q17: Are there any other analytical methods used to study this compound?
A22: Yes, in addition to HPLC, other techniques like thin-layer chromatography (TLC) [], gas chromatography (GC) [], and spectrofluorimetry [] have also been used for the analysis of this compound in different settings. Radioreceptor assay has been explored as a method to assess the bioactivity of this compound and its metabolites in serum. []
Q18: Have the analytical methods used for this compound determination been validated?
A25: Yes, analytical methods, particularly HPLC methods, employed for this compound quantification have undergone validation procedures to ensure accuracy, precision, and specificity. [, ] This rigorous validation process is essential for generating reliable and reproducible data in pharmacokinetic and bioequivalence studies.
Q19: What quality control measures are employed during this compound manufacturing?
A19: As a pharmaceutical product, this compound manufacturing adheres to strict quality control standards throughout the production process to ensure batch-to-batch consistency, purity, and compliance with regulatory requirements.
Q20: Can this compound induce or inhibit drug-metabolizing enzymes?
A29: Yes, as previously mentioned, this compound has been suggested to inhibit CYP2D6, a key enzyme involved in the metabolism of many drugs. [, ] Conversely, co-administration with CYP inducers like carbamazepine can accelerate its metabolism. [] These interactions highlight the importance of considering potential drug-drug interactions in clinical practice.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-[(2-hydroxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1214487.png)
![2-(8,9-Dimethyl-thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1214488.png)
![N-[2-[(3-chloroanilino)-oxomethoxy]ethyl]carbamic acid propan-2-yl ester](/img/structure/B1214490.png)

![4-[2-(2-Phenyl-4-imidazo[1,2-a]benzimidazolyl)ethyl]morpholine](/img/structure/B1214493.png)







![(1R,3S,4S,7S,11S,12R)-4-hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde](/img/structure/B1214507.png)

